Rubusoside is a natural diterpene glycoside primarily isolated from the leaves of Rubus suavissimus S. Lee (Rosaceae), a plant commonly known as Sweet Tea. [, , ] It is recognized as the main sweet component of the plant. [, ] Rubusoside is a natural sweetener valued for its sweet taste and potential health benefits. [, , , , , , , ] It is a promising candidate for developing low-calorie sweeteners and has attracted attention as a potential drug lead. [, ]
Traditional methods involve extraction of rubusoside from Rubus suavissimus S. Lee leaves using hot water followed by purification steps. [, , ] Optimization of these methods, such as using ethanol as a solvent and incorporating cellulase pretreatment, have been explored to enhance extraction efficiency. [, ]
Recent research focuses on bioconversion of stevioside, a more abundant steviol glycoside, into rubusoside using enzymatic methods. [, , , , , ] This approach utilizes enzymes like β-glucosidase, β-galactosidase, and specific UDP-glycosyltransferases to modify the sugar moieties of stevioside, leading to the formation of rubusoside. [, , , ]
Rubusoside is a natural compound classified as a glycoside, primarily derived from the leaves of the plant species Rubus suavissimus, commonly known as sweet tea vine. This compound has garnered attention due to its sweetness, which is significantly greater than that of sucrose, and its potential health benefits. Rubusoside is recognized for its non-caloric sweetening properties, making it an attractive alternative to traditional sugars in food and beverage industries. Additionally, it has been studied for its pharmacological effects, including anti-inflammatory and antioxidant properties.
Rubusoside is sourced from various species within the Rubus genus, particularly Rubus suavissimus. This plant is native to regions in Southeast Asia, where it has been traditionally used in herbal medicine. In terms of classification, Rubusoside falls under the category of glycosides, specifically a type of phenolic glycoside. Its chemical structure consists of a glucose molecule linked to a steviol backbone, which contributes to its sweetness.
Rubusoside can be synthesized through various methods, including extraction from natural sources and synthetic pathways. The primary method involves:
The extraction process typically involves:
For synthetic methods, reagents like anhydrous solvents and catalysts may be used to facilitate glycosylation reactions.
Rubusoside has a molecular formula of C21H36O10 and a molecular weight of approximately 432.51 g/mol. Its structure features a steviol backbone with one glucose moiety attached via a glycosidic bond.
Rubusoside can undergo several chemical reactions due to its functional groups:
The hydrolysis reaction can be represented as follows:
This reaction is significant for understanding how Rubusoside can be metabolized in biological systems.
The mechanism of action for Rubusoside involves its interaction with taste receptors on the tongue. It binds to sweet taste receptors (T1R2/T1R3), mimicking the sweetness profile of sucrose without contributing calories. Additionally, studies suggest that Rubusoside may exert antioxidant effects by scavenging free radicals and modulating inflammatory pathways.
Research indicates that Rubusoside exhibits:
Studies have shown that Rubusoside maintains its sweetness profile even after prolonged storage under various conditions, making it suitable for food applications.
Rubusoside has several scientific uses:
Rubusoside is efficiently produced through the enzymatic modification of abundant steviol glycosides, primarily stevioside, leveraging the specificity of glycoside hydrolases. β-Glucosidases (BGLs) and β-galactosidases (BGALs) catalyze the selective hydrolysis of the β-1,2-glucosidic bond at the C13 position of stevioside, cleaving its sophorose moiety to yield rubusoside. These enzymes operate via a retaining double-displacement mechanism involving two catalytic glutamates. In the first step, a nucleophile attacks the anomeric carbon of the glucose residue, forming a covalent glycosyl-enzyme intermediate while the acid/base catalyst protonates the glycosidic oxygen. In the second step, a water molecule deprotonated by the acid/base residue hydrolyzes the intermediate, releasing rubusoside with net retention of stereochemistry [3] [8].
BGLs belong to Glycoside Hydrolase (GH) families 1, 3, and 30, while BGALs primarily derive from GH2 and GH35. Their catalytic efficiency depends on the architecture of the substrate-binding pocket. For instance, GH1 enzymes like the β-glucosidase from Aspergillus niger possess a deep, narrow active site that accommodates stevioside’s glucosyl units but excludes bulkier substrates, ensuring regioselectivity [5] [8]. Structural analyses reveal that key residues (e.g., Trp, Asn, Glu) in subsites −1 and +1 stabilize the transition state through hydrogen bonding and hydrophobic interactions, enabling precise cleavage of the β-1,2 linkage without disrupting the ester bond at C19 [7] [8].
Enzyme selection and reaction engineering are critical for maximizing rubusoside yields. β-Galactosidase from Aspergillus sp. achieves 91.4% rubusoside yield from stevioside at 60°C and pH 6.0, while Thermus thermophilus lactase (functioning as a β-glucosidase) achieves 86% yield under similar conditions [5] [7]. Conversion efficiency is optimized through:
Table 1: Enzymatic Conversion Efficiency of Stevioside to Rubusoside
Enzyme Source | Optimal Conditions | Stevioside Conversion | Rubusoside Yield | Reference |
---|---|---|---|---|
Aspergillus sp. β-galactosidase | 60°C, pH 6.0, 24 h | 98.3% | 91.4% | [7] |
Thermus thermophilus lactase | 70°C, pH 6.5, 12 h | 95.4% | 86.0% | [2] |
Aspergillus niger β-glucosidase | 65°C, pH 5.0, 10 h | 98.8% | 90.4% | [5] |
Streptomyces sp. GXT6 β-glucosidase | 50°C, pH 6.5, 10 h | 98.6% | 99.0% | [5] |
Saccharomyces cerevisiae serves as a superior chassis for de novo rubusoside synthesis due to its native terpenoid backbone pathway and capacity for glycosylation. Metabolic engineering involves reconstructing the rubusoside pathway in three modules:
Key bottlenecks in de novo biosynthesis include inadequate precursor supply, P450 inefficiency, and rubusoside cytotoxicity. Systematic engineering strategies address these:
Table 2: Metabolic Engineering Strategies for Rubusoside Production in S. cerevisiae
Engineering Target | Intervention | Effect on Titer/Flux | Reference |
---|---|---|---|
GGPP Synthesis | FPS1F112A + tHMG1 + IDI1 | 33.9× ↑ ent-kaurene | [1] |
P450 Activity | KO-KAH-CPR1 fusion | 3.8× ↑ steviol formation | [4] |
UDP-Glucose Supply | pgm1 + ugp1 overexpression | 2.1× ↑ rubusoside | [6] |
Efflux Transport | pdr5 + snq2 overexpression | 68% ↑ extracellular rubusoside | [1] |
Isopentenol Utilization (IU) | ScCKI1 + AtIPK expression | 152% ↑ squalene (surrogate) | [9] |
Hybrid strategies combine chemical synthesis for steviol functionalization with enzymatic glycosylation to overcome limitations of purely biological systems. A representative approach involves:
This method circumvents the regiospecificity challenges of microbial systems and achieves higher yields (∼75%) than de novo biosynthesis for small-scale production. Additionally, engineered β-glucosidases with enhanced transglycosylation activity (e.g., MtBgl3a from Thermothelomyces thermophila) synthesize rubusoside analogs like β-d-Glcp-(1→6)-rubusoside, expanding the sweetener portfolio [3] [10].
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